![molecular formula C21H21FN2O B2440504 1-{[4-(2-フルオロフェニル)ピペラジン-1-イル]メチル}ナフタレン-2-オール CAS No. 315684-29-8](/img/structure/B2440504.png)
1-{[4-(2-フルオロフェニル)ピペラジン-1-イル]メチル}ナフタレン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a fluorophenyl group attached to a piperazine ring, which is further attached to a naphthalene group via a methyl bridge . The exact structure would require advanced analytical techniques such as NMR or X-ray crystallography for precise determination.
Chemical Reactions Analysis
This compound has been found to inhibit the transport of nucleoside and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . This suggests that it interacts with these transporters, although the exact nature of these interactions and the resulting chemical reactions are not fully understood .
科学的研究の応用
ヌクレオシドトランスポーター(ENT)阻害
FPMINTは、ヌクレオチド合成、アデノシン調節、化学療法において重要な役割を果たすENTの新規阻害剤です。 ほとんどのENT阻害剤がENT1選択的であるのに対し、FPMINTはENT1よりもENT2に対して高い選択性を示します 。その構造活性相関(SAR)研究では、阻害効果に重要な特徴が明らかになっています。
- 化合物3c: 試験された類似体の中で、化合物3cは最も強力な阻害剤であり、Kmに影響を与えることなく、ENT1とENT2の両方において[3H]ウリジンの取り込みのVmaxを低下させます。 これは不可逆的で非競合的な阻害剤です .
抗ウイルス用途
ベンザミド系5-アミノピラゾールとその融合ヘテロ環(FPMINTと類似)は、H5N1インフルエンザウイルスに対して顕著な抗ウイルス活性を示しています。 これは、FPMINTが抗ウイルス療法の開発に可能性を秘めていることを示唆しています.
ウレアーゼ酵素阻害
ウレアーゼ酵素を阻害することは、ウレア分解性細菌感染症を防ぐための有望な戦略です。 FPMINTの構造は、効果的なウレアーゼ阻害剤の設計に関する洞察を提供する可能性があります .
MAGL(モノアシルグリセロールリパーゼ)阻害
FPMINTについては直接研究されていませんが、類似の構造を持つ関連化合物は、MAGL阻害剤として可能性を示しています。 MAGL阻害は、エンドカンナビノイドレベルを高め、神経障害性疾患に影響を与えます .
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can potentially influence the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .
Pharmacokinetics
It is known that the compound inhibits [3H]uridine and [3H]adenosine transport through ENT1 and ENT2 .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
Action Environment
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s efficacy could potentially be influenced by environmental factors that affect its chemical structure.
将来の方向性
The compound shows promise as a novel inhibitor of ENTs, with potential applications in the treatment of diseases where these transporters play a key role . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis process, and conducting preclinical and clinical trials to assess its efficacy and safety .
生化学分析
Biochemical Properties
The compound 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has been found to interact with equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Cellular Effects
In cellular models, 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has been shown to inhibit the uptake of uridine and adenosine, two key nucleosides involved in various cellular processes . This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol exerts its effects by binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a potential for long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the metabolism of nucleosides and nucleotides .
Transport and Distribution
The transport and distribution of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol within cells and tissues are likely mediated by its interaction with ENTs
Subcellular Localization
Given its interaction with ENTs, it may be localized to the cell membrane where these transporters are typically found .
特性
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)15-18-17-6-2-1-5-16(17)9-10-21(18)25/h1-10,25H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJJUHZHYYTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
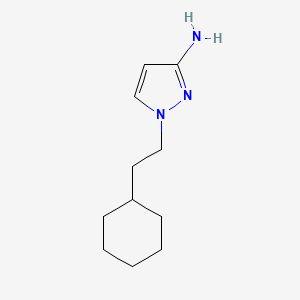
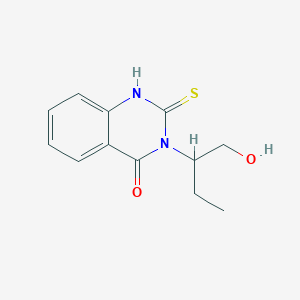
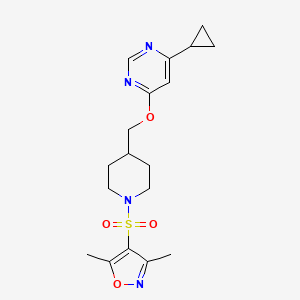

![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
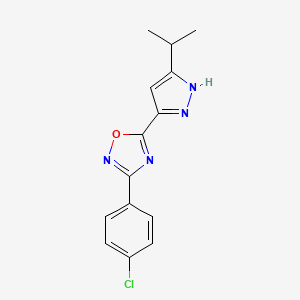
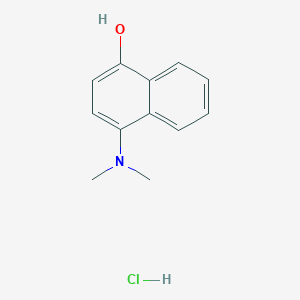

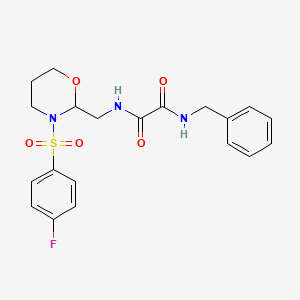
![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)
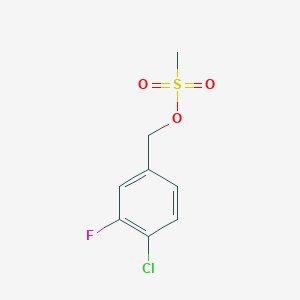
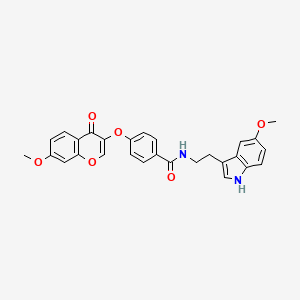
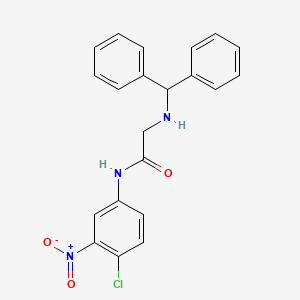
![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)
